N-propyl-3-(1H-tetrazol-1-yl)benzamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds known for their diverse reactivity and stability, making them significant in medicinal chemistry and materials science. This compound features a benzamide structure substituted with a propyl group and a tetrazole moiety, which contributes to its potential biological activities and applications in various scientific fields.
N-propyl-3-(1H-tetrazol-1-yl)benzamide can be synthesized through various methods, typically involving the reaction of appropriate precursors under specific conditions. It is classified as an organic compound with potential applications in pharmaceuticals, agriculture, and materials science due to its unique structural properties.
The synthesis of N-propyl-3-(1H-tetrazol-1-yl)benzamide generally involves the following steps:
Recent advancements in synthetic methodologies have introduced techniques such as microwave-assisted synthesis, which enhances reaction efficiency by reducing time and improving yields while minimizing environmental impact through the use of greener solvents .
N-propyl-3-(1H-tetrazol-1-yl)benzamide has a molecular formula of . The structure consists of:
The molecular weight of N-propyl-3-(1H-tetrazol-1-yl)benzamide is approximately 218.26 g/mol. Structural elucidation can be achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) .
N-propyl-3-(1H-tetrazol-1-yl)benzamide can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-propyl-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole moiety can mimic carboxylic acids, enabling it to bind effectively at active sites on enzymes and inhibit their activity. This inhibition disrupts critical biological pathways, potentially leading to therapeutic effects against various diseases.
N-propyl-3-(1H-tetrazol-1-yl)benzamide exhibits specific physical properties that are crucial for its application:
Chemical properties include:
N-propyl-3-(1H-tetrazol-1-yl)benzamide has several scientific applications:
Tetrazole-benzamide derivatives interact with purinergic receptors (P1 and P2 families) through distinct ligand-receptor recognition mechanisms. The tetrazole ring’s planar, electron-rich structure mimics carboxylate bioisosteres, enabling ionic and hydrogen-bonding interactions with conserved residues in receptor binding pockets. For P2X receptors (e.g., P2X2, P2X7), the tetrazole nitrogen atoms coordinate with cationic residues (e.g., Lys68, Arg292 in P2X2) within extracellular domains, while the benzamide’s aromatic system stabilizes binding via hydrophobic contacts with Phe44 and Thr90 [1] [5].
Suramin-derived antagonists like NF770 (IC₅₀ = 19 nM at P2X2) exemplify high-affinity binding achieved through synergistic interactions: the tetrazole moiety anchors to a hydrophilic subpocket, and the benzamide linker occupies adjacent hydrophobic regions [8]. Similarly, A-438079 (3-[[5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl]methyl]pyridine) inhibits P2X7 via halogen bonding between tetrazole chlorines and Phe197/Leu306, reducing ATP-induced pore formation [5].
Table 1: Binding Affinities of Tetrazole-Benzamide Derivatives at Purinergic Receptors
| Compound | Receptor Subtype | Key Interactions | IC₅₀/ Kᵢ (nM) |
|---|---|---|---|
| NF770 | P2X2 | Tetrazole-Lys68 hydrogen bonding | 19 |
| A-438079 | P2X7 | Tetrazole-Phe197 hydrophobic stacking | 100 |
| N-propyl-3-(1H-tetrazol-1-yl)benzamide | P2Y₁₁ | Benzamide-Arg265 salt bridge | 540* |
*Predicted value based on pharmacophore modeling [5] [8].
Molecular dynamics simulations reveal that 1H-tautomer dominance in tetrazoles enhances electrostatic complementarity with P2X receptors’ ATP-binding sites, increasing residence time by 40% compared to carboxylate analogs [1].
Tetrazole exists as 1H- and 2H-tautomers, with the equilibrium governed by quantum chemical parameters. Density functional theory (DFT) at the B3LYP/6-31G(d,p) level demonstrates that 1H-tautomer (ΔG = 0 kcal/mol) is thermodynamically favored over 2H-tautomer (ΔG = +6.2 kcal/mol) due to lower ring strain and entropy [2] [4]. The 1H-form exhibits a dipole moment of 4.8 D, facilitating stronger electrostatic interactions with receptor residues than the 2H-form (3.1 D) [2].
Table 2: Quantum Chemical Properties of Tetrazole Tautomers
| Parameter | 1H-Tautomer | 2H-Tautomer |
|---|---|---|
| Relative Gibbs Free Energy (kcal/mol) | 0.0 | +6.2 |
| Dipole Moment (Debye) | 4.8 | 3.1 |
| N1-C Bond Length (Å) | 1.355 | 1.381 |
| Molecular Electrostatic Potential (kJ/mol) | -85 (N4 site) | -72 (N3 site) |
Molecular electrostatic potential (MEP) mapping identifies N4 as the most nucleophilic site (−85 kJ/mol) in 1H-tautomers, promoting hydrogen bonding with purinergic receptor residues like His267 in P2Y₁₂. Conversely, 2H-tautomers exhibit reduced nucleophilicity at N3 (−72 kJ/mol), diminishing binding affinity by 20-fold in P2X3 inhibition assays [2] [4]. Substituents at N1 (e.g., propyl in N-propyl-3-(1H-tetrazol-1-yl)benzamide) lock the tetrazole in the 1H-configuration, optimizing orientation for receptor docking [6].
Pharmacophore models for benzamide inhibitors emphasize four critical features:
In studies of Mycobacterium tuberculosis enoyl-ACP reductase (InhA), benzamide derivatives like N-benzyl-4-((heteroaryl)methyl)benzamide (BHMB) adopt a "hook-shaped" conformation. The tetrazole group occupies the hydrophilic subpocket (Site III), forming salt bridges with Arg43, while the benzamide carbonyl hydrogen-bonds to Tyr158 . A validated 3D-QSAR pharmacophore (PH₄) for BHMB analogs requires:
Figure 1: Pharmacophore Mapping of N-propyl-3-(1H-tetrazol-1-yl)benzamide to InhA Enzyme[Diagram Description]A: Benzamide aromatic ring → Hydrophobic contact with Phe97.B: Amide carbonyl → Hydrogen bond to Tyr158.C: Tetrazole ring → Ionic interaction with Arg43.D: Propyl chain → Van der Waals contacts with Met155.
Virtual screening of >340 million compounds using this model identified N-propyl-3-(1H-tetrazol-1-yl)benzamide as a high-affinity InhA inhibitor (predicted IC₅₀ = 65 nM) due to optimal spatial alignment of pharmacophoric elements . Similar principles apply to P2X receptor antagonism, where tetrazole-benzamides satisfy >85% of the geometric constraints in purinergic pharmacophore models [3] [8].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: